3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of dihydroisoquinolinone derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This compound is characterized by the presence of a pyridine ring attached to an amino group and a dihydroisoquinolinone moiety, making it a versatile scaffold for drug development.
In terms of chemical classification, 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one falls under the category of heterocyclic compounds due to its nitrogen-containing rings. It is also classified as an amine and a ketone due to the functional groups present in its structure.
The synthesis of 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one can be accomplished through several methodologies. One common approach involves the condensation reaction between pyridine derivatives and isoquinolinone precursors.
The molecular formula is , with a molecular weight of approximately 202.22 g/mol. The compound's properties can be further analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions:
The reaction conditions (solvent choice, temperature, and catalysts) significantly influence the outcome and yield of these transformations.
The mechanism of action for 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one involves interactions at the molecular level with biological targets such as enzymes or receptors.
Further research is required to elucidate specific pathways and targets affected by this compound.
Relevant data includes melting point (if available), boiling point, and spectral data obtained from analytical techniques.
3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one has several potential applications:
Heterocyclic compounds constitute over 60% of FDA-approved drugs due to their structural diversity, bioavailability, and capacity for targeted molecular interactions [3] [8]. Nitrogen-containing heterocycles, particularly pyridines and isoquinolinones, enable critical hydrogen bonding, π–π stacking, and dipole interactions with biological targets like enzymes and receptors [8] [10]. For example, pyridine's electron-deficient ring system facilitates binding to ATP pockets in kinases, while the lactam group in dihydroisoquinolinones serves as a hydrogen bond acceptor/donor pair [4] [10]. This versatility underpins their utility in designing kinase inhibitors, antimicrobials, and pharmacological chaperones [3] [9].
Table 1: Key Heterocyclic Motifs in Drug Discovery
Heterocycle | Biological Targets | Therapeutic Applications |
---|---|---|
Pyridine | Kinases, Receptors | Anticancer, Antiviral |
Isoquinolinone | Enzymes, DNA | Anticancer, Neurotherapeutics |
Triazole | Enzymes | Antifungal, Anticancer |
Benzimidazole | Receptors, DNA | Antimicrobial, Antiparasitic |
The fusion of pyridine and isoquinolinone in 3-[(pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one (Molecular Formula: C₁₄H₁₁N₃O; InChIKey: SQKITEYMEDVJIE-UHFFFAOYSA-N) creates a multifunctional pharmacophore [1] [5]. Key features include:
Kinase inhibition studies demonstrate that such hybrids competitively bind ATP sites, with IC₅₀ values in the low micromolar range [4]. The compound’s moderate polarity (calculated LogP: ~2.8) balances membrane permeability and aqueous solubility, as evidenced by predicted collision cross-sections of 150.5 Ų for [M+H]⁺ adducts [5].
Dihydroisoquinolinone derivatives emerged as privileged scaffolds in the 2000s, initially explored for CNS targets due to their blood-brain barrier permeability [9]. Seminal work identified 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one as a pharmacological chaperone for phenylalanine hydroxylase (PAH), correcting misfolding in phenylketonuria models [9]. This highlighted the scaffold’s capacity to stabilize protein conformations.
Recent innovations include:
Table 2: Evolution of Dihydroisoquinolinone-Based Therapeutics
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0